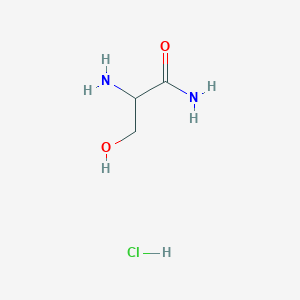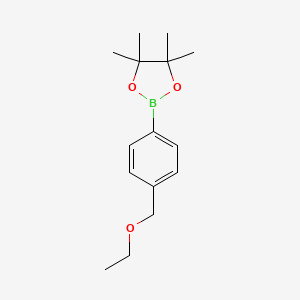
3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one, also known as 3-ACHC, is an organic compound that is used in a variety of scientific research applications. It is a cyclic amine that has both a phenyl and an amine group, and is a colorless solid at room temperature. 3-ACHC is synthesized by a process known as the Mitsunobu reaction, and is used in a wide variety of applications, including biochemical and physiological research, laboratory experiments, and drug development.
Aplicaciones Científicas De Investigación
3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is used in a variety of scientific research applications, including biochemical and physiological research, laboratory experiments, and drug development. In biochemical and physiological research, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is used to investigate the effects of certain drugs on the body. For example, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one has been used to study the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular system. In laboratory experiments, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is used as a reagent in order to synthesize other compounds. Additionally, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is used in drug development, as it has been shown to have anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is not fully understood. However, it is believed that 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one binds to certain proteins in the body, which then triggers a physiological response. This response can vary depending on the type of protein that 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one binds to. For example, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one has been shown to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. By binding to COX-2, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one can reduce inflammation in the body. Additionally, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one has been shown to bind to certain proteins involved in cancer, and has been shown to inhibit the growth of certain cancer cells.
Biochemical and Physiological Effects
3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one has been shown to have a variety of biochemical and physiological effects. As previously mentioned, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one has been shown to reduce inflammation by binding to COX-2. Additionally, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one has been shown to have anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cells. Other biochemical and physiological effects of 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one include the inhibition of certain enzymes involved in the metabolism of drugs, and the inhibition of certain proteins involved in the formation of blood clots.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
There are a number of advantages and limitations to using 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one in laboratory experiments. One advantage is that 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is relatively inexpensive and easy to obtain. Additionally, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is a relatively stable compound, which makes it easier to store and use in experiments. One limitation of using 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one in experiments is that it can be difficult to accurately measure its concentration in solutions, as it is a colorless solid at room temperature. Additionally, 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one can be difficult to dissolve in certain solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one. One potential direction is to further investigate the biochemical and physiological effects of 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one. Additionally, further research could be done to investigate the potential of 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one as an anti-inflammatory and anti-cancer drug. Additionally, further research could be done to investigate the potential of 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one as a drug delivery system. Finally, further research could be done to investigate the potential of 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one as a drug for the treatment of various diseases.
Métodos De Síntesis
3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one is synthesized using the Mitsunobu reaction, which is a chemical reaction that involves the coupling of an alcohol and an acid. This reaction involves the use of a phosphine, such as triphenylphosphine, and a phosphoric acid, such as diethylphosphoric acid. In this reaction, the alcohol is first reacted with the phosphine, and then the phosphoric acid is added to the reaction mixture. The resulting product is 3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-en-1-one.
Propiedades
IUPAC Name |
3-(3-amino-4-chloroanilino)-2-chlorocyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O/c13-8-5-4-7(6-9(8)15)16-10-2-1-3-11(17)12(10)14/h4-6,16H,1-3,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLIGGHKRSQJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)Cl)NC2=CC(=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-Amino-4-chlorophenyl)amino)-2-chlorocyclohex-2-EN-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethylphenyl)prop-2-en-1-one](/img/structure/B6355222.png)
![(2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355234.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B6355238.png)










